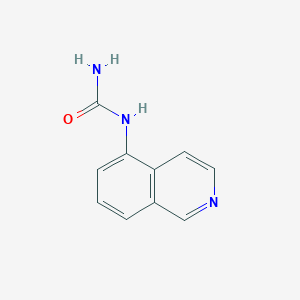

Isoquinolin-5-ylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-5-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)13-9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H3,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTBIKSCTKKEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Isoquinolin 5 Ylurea

Foundational Synthetic Routes to the Isoquinolin-5-ylurea Core Structure

The most direct methods for synthesizing this compound involve the use of 5-aminoisoquinoline (B16527) as a key starting material. This precursor contains the complete isoquinoline (B145761) core and a reactive amino group at the desired position, primed for conversion into the urea (B33335) functionality.

The formation of a urea linkage from an amine precursor is a classic condensation reaction. In principle, this compound can be synthesized by heating 5-aminoisoquinoline with urea. This process typically involves the elimination of ammonia (B1221849) as a byproduct. While fundamentally sound, direct condensation with urea can require harsh conditions and may not be the most efficient method. A more common and controlled approach involves the reaction of the amine with a more reactive urea equivalent, as detailed in the following section. The general principle relies on the nucleophilic attack of the amino group of 5-aminoisoquinoline on a carbonyl carbon, leading to the formation of the urea C-N bond.

A highly efficient and widely used method for the synthesis of ureas and their sulfur analogs, thioureas, is the reaction of an amine with an isocyanate or isothiocyanate, respectively. The reaction of 5-aminoisoquinoline with an appropriate isocyanate provides a direct and often high-yielding route to N-substituted isoquinolin-5-ylureas. researchgate.netresearchgate.netnih.gov Similarly, reacting 5-aminoisoquinoline with various isothiocyanates produces the corresponding isoquinolin-5-ylthiourea derivatives. researchgate.netresearchgate.net

This reaction is an addition process where the nucleophilic nitrogen of the 5-aminoisoquinoline attacks the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically carried out in an inert solvent. mdpi.com Research has demonstrated the synthesis of a series of novel isoquinoline urea and thiourea (B124793) derivatives using this method, which were subsequently evaluated for biological activity. researchgate.netresearchgate.net

| Entry | Precursor 1 | Precursor 2 | Product Type | Reference |

| 1 | 5-Aminoisoquinoline | Aryl isocyanate | N-Aryl-N'-(isoquinolin-5-yl)urea | researchgate.net |

| 2 | 5-Aminoisoquinoline | Alkyl isocyanate | N-Alkyl-N'-(isoquinolin-5-yl)urea | mdpi.com |

| 3 | 5-Aminoisoquinoline | Aryl isothiocyanate | N-Aryl-N'-(isoquinolin-5-yl)thiourea | researchgate.netresearchgate.net |

| 4 | 5-Aminoisoquinoline | Alkyl isothiocyanate | N-Alkyl-N'-(isoquinolin-5-yl)thiourea | natureblink.com |

This table summarizes common coupling reactions for the synthesis of this compound and thiourea derivatives.

Advanced Transition Metal-Catalyzed Approaches for this compound Synthesis

Recent advancements in organic synthesis have provided powerful tools for the construction of complex heterocyclic scaffolds like isoquinoline. Transition metal catalysis, particularly using palladium, rhodium, and ruthenium, enables the efficient assembly of the isoquinoline ring system through C-H activation, cyclization, and annulation reactions. These methods can be strategically employed to build the isoquinoline core, which is subsequently converted to this compound.

Palladium catalysis is a versatile tool for synthesizing isoquinoline and isoquinolinone frameworks. mdpi.com These methods often involve C-H activation and annulation strategies. For example, a palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed to produce 3,4-substituted hydroisoquinolones. mdpi.com Another efficient strategy involves the Pd(II)-catalyzed cyclization of oximes with partners like vinyl azides. acs.org In this approach, the oxime can act as a directing group to facilitate the C-H activation and subsequent cyclization needed to form the isoquinoline ring. acs.org Furthermore, tandem reactions, such as the palladium-catalyzed allylation and intramolecular amination of a benzylamine (B48309) with allyl acetate, can construct the isoquinoline scaffold. nih.gov These synthesized isoquinoline cores would then require functionalization at the C-5 position, typically via nitration followed by reduction to the amine, before the final urea formation step. orgsyn.org

| Catalyst System | Reactants | Reaction Type | Product Core | Reference |

| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-methoxybenzamide, 2,3-allenoic acid ester | C-H Activation/Annulation | Hydroisoquinolinone | mdpi.com |

| Pd(II) | Oxime, Vinyl azide | Cyclization | Isoquinoline | acs.org |

| Pd(OAc)₂ / PPh₃ | Benzylamine, Allyl acetate | Tandem Allylation/Amination | Isoquinoline | nih.gov |

This table highlights selected palladium-catalyzed methods for constructing the isoquinoline scaffold.

Rhodium catalysts, particularly Rh(III) complexes, have emerged as highly effective for the synthesis of isoquinoline derivatives via C-H activation. rsc.orgacs.orgrsc.org These methods allow for the construction of the isoquinoline skeleton from readily available starting materials. One such approach is the cascade C–H activation/cyclization of benzimidates with allyl carbonates to access the isoquinoline core. rsc.org Another strategy employs a hydrazone as a directing group for ortho C–H bond activation and annulation to yield highly substituted isoquinolines. acs.org Additionally, rhodium-catalyzed C-H activation of arylhydrazines and their subsequent coupling with internal alkynes provides an efficient route to the isoquinoline ring system under mild conditions. rsc.org These protocols offer advanced pathways to functionalized isoquinolines, which can be designed to facilitate subsequent conversion to this compound.

| Catalyst System | Reactants | Reaction Type | Key Feature | Reference |

| Rh(III) | Benzimidate, Allyl carbonate | C-H Activation/Cyclization | H₂ evolution | rsc.org |

| Rh(III) | Hydrazone-substituted arene | C-H Activation/Annulation | Hydrazone directing group | acs.org |

| Rh(III) | Arylhydrazine, Internal alkyne | C-H Activation/Coupling | Air atmosphere | rsc.org |

| Rh(III) | Benzamide, Alkyne | C-H Activation/Annulation | Water as solvent | researchgate.net |

This table presents examples of rhodium-catalyzed approaches to the isoquinoline core.

Ruthenium-based catalysts offer alternative and powerful methods for C-H bond functionalization and the synthesis of isoquinoline derivatives. mdpi.com A notable example is the ruthenium-catalyzed cyclization of aromatic or heteroaromatic ketoximes with alkynes, which proceeds in a highly regioselective manner to give substituted isoquinolines. acs.org This reaction is catalyzed by complexes such as [{RuCl₂(p-cymene)}₂] in the presence of a base like sodium acetate. acs.org Ruthenium catalysts have also been used for the oxidative annulation of aromatic nitriles with alkynes, providing another route to the isoquinoline scaffold. mdpi.com These ruthenium-mediated strategies represent an important part of the synthetic chemist's toolkit for assembling the core structure required for the ultimate synthesis of this compound.

| Catalyst System | Reactants | Reaction Type | Product Core | Reference |

| [{RuCl₂(p-cymene)}₂] / NaOAc | Ketoxime, Alkyne | Cyclization via C-H Activation | Isoquinoline | acs.org |

| [RuCl₂(p-cymene)]₂ / KPF₆ | Aromatic Nitrile, Alkyne | Oxidative Annulation | Isoquinoline | mdpi.com |

| [RuCl₂(p-cymene)]₂ | Primary Amine, Alkyne | Oxidative Coupling | Isoquinoline | mdpi.com |

This table summarizes ruthenium-mediated reactions for the synthesis of the isoquinoline ring system.

Regioselective and Stereoselective Synthesis of this compound Analogues

The precise control of substituent placement (regioselectivity) and spatial arrangement (stereoselectivity) is paramount in the synthesis of complex molecules like analogues of this compound. Modern synthetic strategies, particularly those involving transition-metal-catalyzed C-H activation, have become powerful tools for achieving high levels of selectivity.

Regioselective Synthesis:

The synthesis of isoquinolines often involves the annulation of a benzene (B151609) ring with a pyridine (B92270) ring. wikipedia.org Traditional methods like the Bischler–Napieralski or Pictet–Spengler reactions, however, can suffer from harsh conditions and limited substrate scope. ajgreenchem.com Modern approaches frequently utilize transition-metal catalysts (e.g., Rhodium, Ruthenium, Palladium) to direct the formation of the isoquinoline core with specific substitution patterns. organic-chemistry.orgthieme-connect.com

For instance, rhodium(III)-catalyzed C-H activation/annulation of benzamides with alkynes can produce isoquinolones, which are precursors to isoquinolines. researchgate.net The regioselectivity of the alkyne insertion is a critical factor. Unsymmetrical alkynes can lead to mixtures of regioisomers, although the steric and electronic properties of the substituents on the alkyne can often be tuned to favor one isomer. thieme-connect.com Similarly, ruthenium-catalyzed cyclization of aromatic ketoximes with alkynes can yield isoquinoline derivatives in a highly regioselective manner. researchgate.net The synthesis of 5-substituted isoquinolines, such as 5-bromoisoquinoline, can be achieved through electrophilic substitution of isoquinoline itself, followed by further functionalization. orgsyn.org The introduction of the urea moiety at the C-5 position would typically follow the formation of 5-aminoisoquinoline, which can then react with an appropriate isocyanate or carbamoyl (B1232498) chloride.

A key challenge is controlling the reaction at a specific position on the isoquinoline core. The development of directing groups that guide a metal catalyst to a specific C-H bond has been instrumental. While many methods focus on positions other than C-5, the principles can be extended. For example, a suitably placed directing group on a precursor could facilitate C-H amination or the introduction of a precursor to the urea functionality at the desired position.

Stereoselective Synthesis:

Stereoselectivity becomes crucial when synthesizing analogues of this compound that contain chiral centers. A notable example is the TRPV1 antagonist 1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea, where the (R)-stereoisomer is significantly more potent than its (S)-counterpart, highlighting the importance of absolute stereochemical control. nih.gov

Strategies for stereoselective synthesis often involve either using a chiral starting material or employing a chiral catalyst in an asymmetric reaction. For instance, the synthesis of chiral alkaloids with quinolizidine (B1214090) or indolizidine cores has been achieved using organocatalytic aza-conjugate additions to control the stereochemistry of key intermediates. chemistryviews.org Similar principles can be applied to construct chiral side-chains that are subsequently attached to the this compound scaffold. The stereoselective synthesis of fissoldhimine alkaloid analogues has been accomplished through the sequential electrooxidation and heterodimerization of N-substituted pyrrolidine-1-carboxamides, demonstrating how complex stereochemical arrays can be built with precision. rsc.org

The table below summarizes catalytic systems that offer high regioselectivity in the synthesis of isoquinoline scaffolds, which are foundational for producing specific this compound analogues.

| Catalyst System | Reactants | Product Type | Selectivity Feature | Reference |

| [Cp*RhCl2]2/CsOPiv | N-aryl amidines, cyclic 2-diazo-1,3-diketones | 1-Aminoisoquinolines | High regioselectivity for C-H/N-H annulation | acs.org |

| [{RuCl2(p-cymene)}2]/NaOAc | Aromatic ketoximes, alkynes | Substituted isoquinolines | Highly regioselective | researchgate.net |

| Pd(OAc)2/Cs2CO3 | Aryl triazene (B1217601) derivatives | 1-Aryl-1H-benzotriazoles | Regioselective C-H activation/C-N coupling | thieme-connect.com |

| Pd(CH3CN)2Cl2/DIPEA | N-methoxy benzamides, 2,3-allenoic acid esters | 3,4-Substituted hydroisoquinolones | Excellent regioselectivity | mdpi.com |

Investigation of Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single, convergent operation to form a complex product that contains portions of all the initial reactants. dovepress.compreprints.orgfrontiersin.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules for screening purposes.

The application of MCRs to the synthesis of isoquinoline-containing scaffolds allows for significant diversification. A one-pot, three-component reaction between an isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne has been developed to produce complex 5,6-dihydropyrrolo[2,1-a]isoquinolines that incorporate a urea moiety. nih.gov This reaction proceeds through the cleavage of the isatin C2-C3 bond to form an isocyanate in situ, which is then trapped by a second molecule of tetrahydroisoquinoline to form the urea linkage. nih.gov By varying the substitution on the isatin, the terminal alkyne, and the amine component, a wide array of analogues can be accessed from simple starting materials.

Another strategy involves the palladium-catalyzed four-component, one-pot coupling of a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride to furnish polysubstituted isoquinolines. nih.govacs.org This modular approach allows for the systematic variation of substituents at multiple positions of the isoquinoline ring, providing a platform for creating diverse libraries. nih.govacs.org While this specific protocol does not directly install a urea group, it generates functionalized isoquinoline precursors that can be readily converted to the desired urea derivatives.

The table below illustrates the potential for scaffold diversification using MCRs by showing how different starting components can lead to varied isoquinoline-based structures.

| MCR Type | Components | Resulting Scaffold | Diversification Points | Reference |

| Three-component | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | N-(...-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-...-carboxamides | Substituents on isatin, alkyne, and amine | nih.gov |

| Four-component | Methyl Ketone, Aryl Bromide, Electrophile, Ammonium Chloride | Polysubstituted Isoquinolines | Ketone, aryl bromide, and electrophile can be varied | nih.govacs.org |

| Three-component | 2-Alkynyl benzaldehyde, Sulfonylhydrazide, Halogen | H-Pyrazolo[5,1-a]isoquinolines | Aldehyde, sulfonylhydrazide, and subsequent cross-coupling at halogen site | dovepress.com |

Green Chemistry Principles in the Development of this compound Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of complex heterocyclic compounds like isoquinolines.

Key green chemistry principles relevant to this compound synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org MCRs are inherently advantageous in this regard. C-H activation/annulation reactions are also highly atom-economical as they avoid the need for pre-functionalized substrates (e.g., haloarenes), which generate stoichiometric inorganic salts as byproducts. researchgate.net

Safer Solvents and Auxiliaries : The use of solvents should be minimized or made unnecessary, and when used, they should be innocuous. skpharmteco.com Significant progress has been made in replacing traditional volatile organic compounds (VOCs) with greener alternatives. For example, rhodium-catalyzed C-H activation for the synthesis of isoquinolones has been successfully performed in water, with the product precipitating out for easy collection. researchgate.net Another approach involves using biodegradable solvents like polyethylene (B3416737) glycol (PEG-400) in conjunction with a recyclable ruthenium catalyst for isoquinoline synthesis. ajgreenchem.com

Use of Renewable Feedstocks : While not extensively explored for isoquinoline synthesis, this principle encourages the use of starting materials derived from renewable resources.

Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org The vast majority of modern isoquinoline syntheses rely on catalytic amounts of transition metals like rhodium, palladium, ruthenium, and cobalt, which enable efficient C-H activation and cyclization pathways that would otherwise be impossible. ajgreenchem.comoup.com

Design for Energy Efficiency : Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure are ideal. Microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times and often improve yields, contributing to energy efficiency. researchgate.net

Use of Safer Oxidants : Many C-H activation/annulation cycles require an oxidant to regenerate the catalyst. While expensive and stoichiometric metal oxidants (e.g., Ag(I), Cu(II)) are common, greener alternatives are being developed. researchgate.net A notable advancement is the use of air or molecular oxygen as the terminal oxidant, with water being the only byproduct, which represents a significant environmental benefit. researchgate.netrsc.org

The following table highlights synthetic routes for isoquinoline derivatives that incorporate green chemistry principles.

| Green Principle | Synthetic Method | Specific Example | Advantage | Reference |

| Safer Solvents | Rh(III)-catalyzed C-H activation | Synthesis of isoquinolones in water | Avoids hazardous organic solvents; product precipitates | researchgate.net |

| Recyclable Catalyst/Solvent | Ru(II)/PEG-400 catalysis | Synthesis of 1-phenyl isoquinoline derivatives | Catalyst/solvent system can be recovered and reused | ajgreenchem.com |

| Safer Oxidant | Rh(III)-catalyzed C-H activation | Synthesis of isoquinolones using air as the sole oxidant | Avoids stoichiometric, expensive metal oxidants; water is the only byproduct | researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Palladium-catalyzed sequential coupling-imination-annulation | Drastically reduced reaction times compared to conventional heating | researchgate.net |

Physicochemical and Structural Characterization Through Advanced Analytical Techniques

Spectroscopic Characterization for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for mapping the molecular framework, identifying functional groups, and understanding the electronic environment of a compound.

High-resolution NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. Although specific experimental spectra for Isoquinolin-5-ylurea are not widely published, a theoretical analysis based on established chemical shifts for isoquinoline (B145761) and urea (B33335) moieties allows for a predicted spectral profile.

Predicted ¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring and the protons of the urea group. The seven protons on the isoquinoline core would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact shifts and coupling patterns determined by their position relative to the nitrogen atom and the urea substituent. The -NH and -NH₂ protons of the urea group would likely appear as broad signals due to quadrupole effects of the nitrogen atoms and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum: The carbon spectrum would display ten distinct signals. Nine signals would correspond to the carbon atoms of the isoquinoline ring, with their chemical shifts influenced by the electronegativity of the nitrogen atom and the electronic effects of the urea substituent mdpi.com. The urea carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of δ 155-165 ppm.

Without experimental, temperature-dependent NMR studies, a definitive analysis of conformational isomers or prototropic tautomerism involving the urea group remains speculative. However, the presence of multiple N-H protons suggests the potential for different hydrogen-bonding conformers in solution.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | 7.0 - 9.0 | Aromatic protons of the isoquinoline ring. |

| ¹H | 5.0 - 8.0 (broad) | Amide (-NH-) and amine (-NH₂) protons of the urea group. |

| ¹³C | 115 - 150 | Aromatic carbons of the isoquinoline ring. |

| ¹³C | 155 - 165 | Carbonyl carbon of the urea group. |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying characteristic functional groups and probing intermolecular forces like hydrogen bonding google.comfaccts.de.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to be rich in information. Key absorptions would confirm the presence of both the isoquinoline and urea moieties.

N-H Stretching: The urea group's N-H bonds are expected to produce strong, broad absorption bands in the 3200-3500 cm⁻¹ region. The broadening is indicative of hydrogen bonding.

C=O Stretching (Amide I): A strong, sharp absorption band, characteristic of the urea carbonyl group, is anticipated around 1650-1690 cm⁻¹ researchgate.net. The position of this band is sensitive to the extent of hydrogen bonding.

N-H Bending / C-N Stretching (Amide II): A significant band is expected in the 1550-1640 cm⁻¹ region, arising from a combination of N-H bending and C-N stretching vibrations.

Isoquinoline Ring Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations of the isoquinoline system would appear in the 1450-1600 cm⁻¹ fingerprint region. Studies on the closely related 5-isoquinolinyl radical have identified prominent IR bands corresponding to these ring modes, providing a solid basis for assignment rsc.org.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring system of isoquinoline should give rise to strong Raman signals. The symmetric C=O stretching vibration of the urea group would also be Raman active. As Raman spectroscopy is less sensitive to water, it can be a powerful tool for studying hydrogen bonding dynamics in aqueous media.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Technique |

| Urea | N-H Stretch | 3200 - 3500 | IR |

| Aromatic | C-H Stretch | 3000 - 3100 | IR, Raman |

| Urea | C=O Stretch (Amide I) | 1650 - 1690 | IR, Raman |

| Urea/Isoquinoline | N-H Bend / C=C, C=N Stretch | 1450 - 1640 | IR, Raman |

| Isoquinoline | Ring Modes / C-H Bend | 700 - 1400 | IR, Raman |

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and offers significant insight into its structure through analysis of its fragmentation patterns nih.goveuropa.eu.

Molecular Weight Determination: The chemical formula for this compound is C₁₀H₉N₃O. Its calculated monoisotopic mass is 187.0746 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition. In accordance with the nitrogen rule, the odd nominal molecular weight (187) is consistent with the presence of an odd number of nitrogen atoms (three) in the molecule cam.ac.uk.

Fragmentation Pathways: In an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment, this compound is expected to fragment in a predictable manner based on the known behavior of isoquinoline alkaloids and urea derivatives cam.ac.ukresearchgate.net.

Initial Fragmentation: Cleavage of the bond between the isoquinoline ring and the urea nitrogen is a likely initial step, leading to two primary fragments: the isoquinolin-5-yl cation (m/z 129) or a neutral isoquinoline radical with the charge retained on the urea fragment.

Urea Fragmentation: The urea portion can undergo cleavage to lose isocyanic acid (HNCO), a characteristic fragmentation for ureas.

Isoquinoline Ring Fragmentation: The isoquinoline cation (m/z 129) is expected to undergo fragmentation patterns typical for this ring system, such as the sequential loss of hydrogen cyanide (HCN) to yield a fragment at m/z 102.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 187 | Molecular Ion [M]⁺ | [C₁₀H₉N₃O]⁺ |

| 144 | [M - HNCO]⁺ | [C₉H₈N₂]⁺ |

| 129 | [Isoquinoline]⁺ | [C₉H₇]⁺ |

| 102 | [Isoquinoline - HCN]⁺ | [C₈H₆]⁺ |

X-ray Crystallography for Three-Dimensional Molecular Architecture

X-ray crystallography provides unambiguous proof of molecular structure by mapping the precise three-dimensional arrangement of atoms in a crystalline solid cam.ac.ukgoogleapis.com.

A search of the Cambridge Structural Database (CSD) reveals no publicly deposited single-crystal X-ray diffraction data for the parent compound this compound cam.ac.ukcam.ac.ukfiz-karlsruhe.decsd-web.ru. While crystal structures for complex derivatives have been reported, such as for 4'-(Isoquinolin-5-yl)-2,2':6',2''-terpyridine, this data cannot be directly extrapolated to the simpler parent urea researchgate.net.

The formation of co-crystals, which are multi-component crystalline solids, is a common strategy in crystal engineering to modify the physicochemical properties of a molecule mephi.ru. This compound possesses both hydrogen bond donor (-NH, -NH₂) and acceptor (C=O, ring nitrogen) sites, making it an excellent candidate for co-crystal formation with various co-formers (e.g., carboxylic acids). However, no experimental studies on co-crystals of this compound have been reported in the surveyed literature.

In the absence of experimental crystallographic data, the analysis of crystal packing must be predictive. The molecular structure of this compound suggests that its solid-state architecture will be dominated by strong, directional intermolecular interactions rsc.orggoogle.com.

Intermolecular Interactions: The primary interaction governing the crystal packing is expected to be hydrogen bonding. The urea group is a powerful hydrogen-bonding motif, capable of forming robust, self-complementary dimers via N-H···O=C interactions. These dimers can further extend into tapes or sheets. The nitrogen atom of the isoquinoline ring can also act as a hydrogen bond acceptor.

Supramolecular Assemblies: The combination of hydrogen bonding from the urea group and π-π stacking interactions from the planar isoquinoline rings could lead to the formation of complex and stable supramolecular assemblies researchgate.netmedkoo.com. It is plausible that this compound would form layered structures, with planes of hydrogen-bonded molecules held together by weaker van der Waals forces and π-π stacking between the aromatic rings. The specific arrangement would dictate the material's bulk properties, such as its melting point and solubility.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignment (if applicable to chiral derivatives)

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to determine the enantiomeric purity and absolute configuration of chiral drug candidates is of utmost importance. While this compound itself is achiral, the introduction of a stereocenter in its derivatives would necessitate the use of chiroptical spectroscopic methods.

Chiral (thio)urea derivatives have emerged as effective organocatalysts in a variety of enantioselective organic reactions. sioc-journal.cn This highlights the significance of chirality within this class of compounds.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org An achiral molecule does not exhibit a CD spectrum, while enantiomers show mirror-image CD spectra.

In a hypothetical scenario where a chiral derivative of this compound, for instance, by introducing a chiral substituent on the urea nitrogen, is synthesized, CD spectroscopy would be an invaluable tool. The presence of a CD signal would confirm the chirality of the molecule. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, allowing for the determination of its enantiomeric purity.

Absolute Configuration Assignment: The absolute configuration of a chiral center, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, is a crucial piece of structural information. While experimental determination of the absolute configuration often relies on X-ray crystallography of a single crystal, this is not always feasible.

In the absence of crystallographic data, chiroptical methods, particularly CD spectroscopy, in combination with quantum chemical calculations, can be used to assign the absolute configuration. The experimental CD spectrum of a chiral this compound derivative would be compared with the theoretically calculated spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra would allow for the confident assignment of the absolute configuration.

Biological Activity Profiling and Mechanistic Elucidation of Isoquinolin 5 Ylurea

Enzyme Inhibition and Mechanistic Studies

There is a significant lack of direct research into the inhibitory effects of the unsubstituted Isoquinolin-5-ylurea on several key enzyme systems.

Tyrosinase Inhibition: Kinetic Characterization and Binding Mode Analysis

No specific studies detailing the kinetic characterization or binding mode analysis of this compound as a tyrosinase inhibitor are present in the available literature. Research in this area has focused on derivatives. For instance, a series of isoquinoline (B145761) urea (B33335)/thiourea (B124793) derivatives were synthesized from 5-aminoisoquinoline (B16527), and their tyrosinase inhibitory effects were evaluated. nih.gov Within this series, the most active compound was identified as a substituted thiourea derivative, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea, which exhibited competitive inhibition. nih.gov However, this study did not report data on the parent this compound. The development of tyrosinase inhibitors is an active area of research for treating hyperpigmentation disorders, with many studies employing both virtual screening and biological evaluations to discover novel inhibitors. thieme-connect.deresearchgate.net

Aldosterone (B195564) Synthase (CYP11B2) Inhibition: Species Selectivity and Enzyme Kinetics in Non-Human Systems

There is no available data on the inhibition of aldosterone synthase (CYP11B2) by the specific compound this compound. The pursuit of selective CYP11B2 inhibitors to block aldosterone production is a key strategy in managing conditions like primary aldosteronism and resistant hypertension. nih.govglobenewswire.com While various chemical scaffolds are under investigation, and some patents mention isoquinoline derivatives in the context of aldosterone synthase inhibition, no specific kinetic data for this compound has been published. google.comgoogle.comgoogle.com

Phosphodiesterase (PDE) Inhibition: Isoform Selectivity and Potency Evaluation

The inhibitory activity of this compound against various phosphodiesterase (PDE) isoforms has not been documented. PDE inhibitors are a broad class of drugs targeting enzymes that regulate cyclic nucleotide signaling, with applications in respiratory and cardiovascular diseases. lecturio.comfrontiersin.org While patents exist for various isoquinoline derivatives as PDE4 inhibitors, specific potency and selectivity data for the unsubstituted this compound are not available. patentguru.comgoogle.com

DNA Gyrase Inhibition: Impact on Bacterial Macromolecule Biosynthesis in vitro

No studies have been published that evaluate this compound as an inhibitor of bacterial DNA gyrase. DNA gyrase is a validated target for antibacterial drugs. drugbank.com Research has explored other classes of isoquinoline derivatives, such as isoquinoline sulfonamides and (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones, as potential DNA gyrase inhibitors. nih.govnih.gov For example, recent studies identified isoquinoline sulfonamides as allosteric gyrase inhibitors with a distinct mode of action from fluoroquinolones. nih.gov Another study computationally modeled a substituted 1-ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea derivative within the DNA gyrase binding pocket, but did not assess the parent compound. researchgate.net

Receptor Interaction and Functional Modulation

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism

The area with the most significant research involving the this compound moiety is in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) receptor antagonists. However, all published data pertains to substituted derivatives, not the parent compound. The TRPV1 receptor is a key target for developing novel analgesics.

Several potent and selective TRPV1 antagonists incorporating the this compound core have been developed and studied extensively:

A-778317 (1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea) has been identified as a potent, stereoselective, and competitive antagonist of the human TRPV1 receptor, with a pIC50 of 8.31. nih.gov It has been developed as a radioligand to study the receptor's pharmacology. nih.govnih.gov

A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea) is another potent and selective TRPV1 antagonist with an IC50 in the range of 3-9 nM. rndsystems.com

GRC-6211 (1-[(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl]-3-isoquinolin-5-ylurea) was developed as an oral TRPV1 antagonist and advanced to Phase IIb clinical trials before being discontinued. wikipedia.org

Other derivatives, such as 3-(2-cyano-1-phenylethyl)-1-isoquinolin-5-ylurea and N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide , have also been synthesized and evaluated as TRPV1 antagonists. bindingdb.orgnih.gov

These examples underscore that while the this compound scaffold is a critical pharmacophore for TRPV1 antagonism, the biological activity is contingent upon the specific substitutions made to the urea group. No data is available for the antagonist activity of the unsubstituted this compound itself.

Competitive Binding and Allosteric Regulation in Cellular Assays

Research has identified several this compound derivatives that act as competitive antagonists at the TRPV1 receptor. One such compound, A-778317 (1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea), demonstrates high-affinity binding to recombinant human TRPV1 (hTRPV1) receptors expressed in Chinese Hamster Ovary (CHO) cells. nih.gov Radioligand binding assays using [3H]A-778317 revealed a single class of binding sites with high affinity. nih.gov The binding of [3H]A-778317 was found to be reversible, and the potency of other TRPV1 antagonists to inhibit its binding correlated well with their functional potencies, supporting a competitive binding mechanism at a single high-affinity site. nih.gov

Another potent TRPV1 antagonist from this class is A-425619, N-5-Isoquinolinyl-N'-[[(4-(trifluoromethyl)phenyl]methyl]urea. ontosight.ai Studies on A-425619 suggest that it blocks channel activation by various stimuli, including vanilloids, heat, and acid, further indicating its role as a direct antagonist. wikipedia.org While the primary mechanism appears to be competitive antagonism, the observation of Hill coefficients between 1.5 and 2.4 in some studies with related compounds suggests that the occupation of 1-2 binding sites on the tetrameric TRPV1 receptor can induce allosteric changes in the protein. wikipedia.org

Table 1: Competitive Binding of this compound Derivatives at TRPV1 Receptors

| Compound | Assay System | Ligand | Binding Affinity (KD) | Bmax |

|---|---|---|---|---|

| [3H]A-778317 | hTRPV1-expressing CHO cell membranes | [3H]A-778317 | 3.4 nM | 4.0 pmol/mg protein |

Inhibition of Ligand- and Stimulus-Evoked Calcium Flux

A key functional consequence of TRPV1 antagonism by this compound derivatives is the inhibition of calcium influx triggered by various stimuli. A-778317 potently blocks changes in intracellular calcium concentrations mediated by the TRPV1 receptor, with a pIC50 of 8.31. nih.gov Its stereoisomer, A-778316, is significantly less potent, highlighting the stereoselectivity of this interaction. nih.gov

Similarly, A-425619 is a potent inhibitor of capsaicin-evoked increases in intracellular calcium in HEK cells expressing hTRPV1, with an IC50 value in the low nanomolar range. frontiersin.org It also effectively inhibits calcium influx induced by other TRPV1 activators like anandamide (B1667382) and N-arachidonoyl-dopamine. ontosight.ai The ability of these compounds to block calcium flux is a direct measure of their functional antagonism at the TRPV1 channel. nih.gov

Table 2: Inhibition of Calcium Flux by this compound Derivatives

| Compound | Cell Line | Stimulus | Potency (IC50/pIC50) |

|---|---|---|---|

| A-778317 | hTRPV1-expressing cells | TRPV1 agonists | pIC50 = 8.31 ± 0.13 |

| A-778316 | hTRPV1-expressing cells | TRPV1 agonists | pIC50 = 7.47 ± 0.07 |

| A-425619 | hTRPV1-expressing HEK cells | Capsaicin (B1668287) | IC50 = 3-9 nM |

| 3b (a N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivative) | hTRPV1-expressing cells | Capsaicin | IC50 = 0.084 µM |

| 3b (a N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivative) | hTRPV1-expressing cells | Protons (acid) | IC50 = 0.313 µM |

Characterization of Interactions with Native and Recombinant TRPV1 Receptors in ex vivo Tissue Models

The antagonistic activity of this compound derivatives has also been demonstrated in ex vivo tissue models containing native TRPV1 receptors. A-778317 potently blocks capsaicin and acid activation of native rat TRPV1 receptors in dorsal root ganglion (DRG) neurons. nih.gov Furthermore, studies using [3H]A-778317 have successfully labeled native TRPV1 channels in rat tissues, including the dorsal root ganglia and spinal cord, confirming its interaction with the receptor in a more physiologically relevant context. nih.gov

A-425619 also shows similar potency in blocking capsaicin-evoked currents in native rat DRG neurons. ontosight.ai Functional assays using guinea pig trachea, a smooth muscle tissue, have been employed to evaluate the antagonist potency of a series of A-425619 analogues, further confirming the activity of this chemical class in ex vivo preparations. plos.org

Serotonin (B10506) Receptor (e.g., 5-HT2A) Antagonism: Ligand Binding and Signal Transduction Studies

The isoquinoline urea scaffold has also been investigated for its potential to interact with serotonin receptors. One derivative, 1-[(4-tert-butylphenyl)(phenyl)methyl]-3-isoquinolin-5-ylurea (CHEMBL397896), has been tested for its activity against the serotonin 5-HT2A receptor. ontosight.ai However, detailed information regarding its specific binding affinity and mechanism of action at this receptor is not extensively documented in the available literature. ontosight.ai The antagonism of the 5-HT2A receptor is a key feature of several atypical antipsychotic medications. plos.org

Adenosine (B11128) Receptor (e.g., A3) Antagonism: Affinity and Functional Assays

Derivatives of isoquinoline urea have been identified as antagonists of the human adenosine A3 receptor. nih.gov Structure-activity relationship studies on a series of N-phenyl-N'-isoquinolin-1-ylurea derivatives have been conducted through radioligand binding assays. nih.gov These studies have shown that substitutions on the isoquinoline and phenylurea moieties significantly influence the affinity for the A3 receptor. nih.gov

A potent human adenosine A3 receptor antagonist, N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea (VUF5574), which incorporates a related quinazoline (B50416) core, was developed based on these investigations. nih.gov In a functional assay measuring the inhibition of cAMP production in cells expressing the human adenosine A3 receptor, VUF5574 acted as a competitive antagonist with a pA2 value of 8.1. nih.gov This demonstrates that the broader class of isoquinoline-like ureas can effectively antagonize A3 receptor signaling. nih.gov

Table 3: Functional Antagonism of a Related Isoquinoline Urea Derivative at the Human Adenosine A3 Receptor

| Compound | Assay System | Functional Response Measured | Potency (pA2) |

|---|---|---|---|

| VUF5574 | Cells expressing human A3 receptor | Inhibition of agonist-induced cAMP production | 8.1 |

Modulation of Intracellular Signaling Pathways

Investigation of Effects on Nuclear Factor-κB (NF-κB) Signaling

The isoquinoline core structure is present in various compounds that have been shown to modulate the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov The NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

Studies on certain isoquinoline derivatives have demonstrated inhibitory effects on this pathway. For instance, some isoquinoline-1-carboxamide (B73039) derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced IκBα phosphorylation and the subsequent nuclear translocation of NF-κB in microglial cells. thermofisher.com While these are not this compound compounds, this suggests that the isoquinoline scaffold may have the potential to interfere with NF-κB signaling. The activation of the adenosine A3 receptor, which is antagonized by isoquinoline urea derivatives, can inhibit the induction of TNF-alpha, a cytokine that is a potent activator of the NF-κB pathway.

Elucidation of Interactions with Mitogen-Activated Protein Kinase/Extracellular-Signal-Regulated Kinase (MAPK/ERK) Pathways

The Mitogen-Activated Protein Kinase/Extracellular-Signal-Regulated Kinase (MAPK/ERK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. caymanchem.comwikipedia.org Dysregulation of this pathway is a hallmark of many diseases, including cancer. caymanchem.com The core of this pathway involves a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (MEK1/2), and a MAPK (ERK). wikipedia.org Upon activation, ERK can translocate to the nucleus and phosphorylate various transcription factors, thereby altering gene expression. caymanchem.com

Research into the specific interactions of this compound with the MAPK/ERK pathway is still in its early stages. However, studies on related isoquinoline derivatives have demonstrated modulation of this pathway. For instance, some isoquinoline derivatives have been shown to inhibit the MAPK/ERK pathway, which contributes to their anti-inflammatory and anticancer effects. mdpi.complos.org A novel isoquinoline derivative, CYY054c, has been found to inhibit NF-κB expression in macrophages, a key transcription factor often linked to MAPK/ERK signaling in inflammatory responses. nih.gov Another study on an indolylquinoline derivative, EMMQ, revealed its effectiveness in activating p53, which can have downstream effects on the MAPK/ERK pathway, leading to apoptosis in liver cancer cells. nih.gov While these findings on related structures are promising, further investigation is required to elucidate the direct and specific interactions of this compound with the components of the MAPK/ERK pathway.

Impact on Ca²⁺-Mediated Cellular Processes

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular functions. nih.gov The precise regulation of intracellular Ca²⁺ concentration is crucial for processes ranging from muscle contraction and neurotransmission to gene transcription and apoptosis. nih.gov

A significant body of research has focused on a specific derivative of this compound, 1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317), and its potent effects on Ca²⁺-mediated processes. nih.gov A-778317 has been identified as a novel, stereoselective, and competitive antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor. nih.gov The TRPV1 receptor is a non-selective cation channel that, when activated by stimuli such as capsaicin, heat, or acid, allows an influx of cations, including Ca²⁺, leading to changes in intracellular calcium concentrations. nih.govidrblab.net

Studies have shown that A-778317 potently blocks TRPV1 receptor-mediated changes in intracellular calcium concentrations with a pIC₅₀ value of 8.31 ± 0.13. nih.gov Its stereoisomer, (S)-A-778316, is significantly less potent, highlighting the stereoselective nature of this interaction. nih.gov Furthermore, A-778317 has been demonstrated to block the activation of native rat TRPV1 receptors in dorsal root ganglion neurons by both capsaicin and acid. nih.gov The high affinity of A-778317 for the human TRPV1 receptor (K(D) = 3.4 nM) has made its tritiated form, [³H]A-778317, a valuable radioligand for studying this receptor. nih.gov These findings firmly establish that this derivative of this compound can significantly impact Ca²⁺-mediated cellular processes through its potent antagonism of the TRPV1 receptor.

Table 1: Antagonistic Activity of A-778317 and its Stereoisomer on TRPV1 Receptor

| Compound | pIC₅₀ (± SD) |

| 1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) | 8.31 (± 0.13) |

| 1-((S)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778316) | 7.47 (± 0.07) |

Broader Biological Activity Research (excluding clinical human outcomes)

Antiviral Activity: Mechanistic Insights into Viral Replication Interference in cellular and animal models

While direct studies on the antiviral activity of this compound are limited, research on isoquinolone derivatives has shown promising results against various viruses. nih.gov One study identified an isoquinolone compound that exhibited inhibitory activity against both influenza A and B viruses, with 50% effective concentrations (EC₅₀) ranging from 0.2 to 0.6 µM. nih.gov The mechanism of action was determined to be the suppression of the viral RNA replication step. nih.gov However, this initial compound also showed significant cytotoxicity. nih.gov

To address the toxicity, 22 chemical derivatives were synthesized and evaluated. nih.gov This led to the discovery of a compound with alleviated cytotoxicity (CC₅₀ > 300 µM) while maintaining antiviral activity, albeit at higher EC₅₀ values (9.9 to 18.5 µM). nih.gov This less toxic derivative was also found to target the viral polymerase activity. nih.gov Another study on novel indole (B1671886) alkaloid derivatives demonstrated interference with the viral replication complex of Dengue and Zika viruses. nih.gov These findings suggest that the isoquinoline scaffold, and by extension this compound, could serve as a basis for the development of novel antiviral agents that interfere with viral replication. nih.govatsu.edu

Table 2: Antiviral Activity of an Isoquinolone Derivative

| Virus Strain | EC₅₀ (µM) |

| Influenza A | 0.2 - 0.6 |

| Influenza B | 0.2 - 0.6 |

Anticancer Activity: In vitro Cell Growth Inhibition, Apoptosis Induction, and Cell Cycle Modulation in Cancer Cell Lines

The anticancer potential of isoquinoline derivatives has been a significant area of research. rsc.orgnih.govnih.gov These compounds have been shown to induce cell death in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis. rsc.org

In vitro Cell Growth Inhibition: Studies on various isoquinoline derivatives have demonstrated potent in vitro antitumor activity against a range of human tumor cell lines. nih.gov For example, rhodium complexes with isoquinoline derivatives have shown strong anticancer activity against several cancer cell lines with low cytotoxicity towards non-cancer cells. rsc.org Similarly, two new isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of human SKOV3 ovarian cancer cells in a concentration-dependent manner, with IC₅₀ values of 7.65 and 11.68 µg/mL, respectively. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. rsc.org Isoquinoline derivatives have been shown to trigger apoptosis through various pathways. The aforementioned rhodium complexes induce apoptosis via mitochondrial dysfunction, leading to increased levels of reactive oxygen species (ROS) and Ca²⁺, and the release of cytochrome C, which in turn activates caspases. rsc.org The derivatives B01002 and C26001 were also shown to induce apoptosis in SKOV3 cells, as confirmed by Hoechst staining and flow cytometric analysis. nih.gov Furthermore, an indolylquinoline derivative, EMMQ, was found to induce apoptosis in liver cancer cells by activating p53, leading to DNA damage and mitochondrial dysfunction. nih.gov

Cell Cycle Modulation: The cell cycle is a series of events that leads to cell division and proliferation, and its dysregulation is a fundamental aspect of cancer. osti.gov Several natural and synthetic compounds exert their anticancer effects by arresting the cell cycle at specific phases. osti.gov Studies on pyranoquinoline derivatives have shown that these compounds can induce cell cycle arrest at the G2/M phase in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), HepG-2 (liver cancer), and A549 (lung cancer). osti.gov This cell cycle arrest contributes to the cytotoxic effects of these compounds. osti.gov While direct evidence for this compound is pending, the consistent findings with its derivatives suggest that it may also possess the ability to modulate the cell cycle in cancer cells.

Table 3: In vitro Anticancer Activity of Selected Isoquinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀/Effect |

| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL |

| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL |

| Rhodium Complex (Rh1) | T-24 (Bladder) | Effective tumor growth inhibition in vivo |

| Pyranoquinoline derivatives | MCF-7, HCT-116, HepG-2, A549 | G2/M phase cell cycle arrest |

Antibacterial Activity: Spectrum of Activity and Resistance Development Mechanisms against Pathogenic Strains

The isoquinoline scaffold is present in several compounds with known antibacterial properties. mdpi.com Research into pyrimido-isoquinolin-quinone derivatives has identified a new family of antibiotics with potent activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MRSA). nih.gov Twelve of the synthesized compounds in one study were active against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL. nih.gov

Spectrum of Activity: The antibacterial spectrum of isoquinoline derivatives appears to be more pronounced against Gram-positive bacteria. nih.govconicet.gov.ar However, some derivatives have also shown activity against Gram-negative bacteria, although often to a lesser extent. researchgate.net The complex cell wall structure of Gram-negative bacteria, such as Pseudomonas aeruginosa, can present a barrier to the entry of antibacterial agents. researchgate.net

Resistance Development Mechanisms: Bacterial resistance to quinolone-based antibiotics is a significant clinical challenge. The primary mechanisms of resistance include:

Alterations in the target enzymes: Mutations in DNA gyrase and topoisomerase IV, the primary targets of quinolones, can reduce the binding affinity of the drugs. acs.org

Decreased drug accumulation: This can occur through the underexpression of porins (reducing drug entry) or the overexpression of efflux pumps that actively transport the drug out of the bacterial cell. acs.orgoup.com

Plasmid-mediated resistance: The acquisition of resistance genes on plasmids can lead to the production of proteins that protect the target enzymes, modify the drug, or enhance efflux. acs.org

Studies on Pseudomonas aeruginosa have shown that exposure to quinolones can select for mutants with overexpressed efflux pumps, such as MexCD-OprJ, MexEF-OprN, or MexAB-OprM. researchgate.net The specific efflux system selected can depend on the chemical structure of the quinolone. researchgate.net

Anti-inflammatory Properties: Modulation of Inflammatory Mediators in cellular assays

Isoquinoline derivatives have demonstrated significant anti-inflammatory properties in various cellular assays. mdpi.comnih.gov Inflammation is a complex biological response involving the release of various mediators, including cytokines and nitric oxide (NO). nih.gov

One study investigated a novel isoquinoline derivative, CYY054c, and found that it inhibited the lipopolysaccharide (LPS)-induced expression of NF-κB in macrophages. nih.gov This led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov In an animal model of endotoxemia, CYY054c also reduced plasma levels of these inflammatory mediators. nih.gov

Another study on isoquinoline-1-carboxamide derivatives in LPS-treated BV2 microglial cells showed that the compound N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) potently inhibited the production of IL-6, TNF-α, and NO. mdpi.com It also reversed the LPS-suppressed levels of the anti-inflammatory cytokine IL-10. mdpi.com The anti-inflammatory effects of HSR1101 were attributed to the inhibition of the MAPKs and NF-κB signaling pathways. mdpi.com These findings highlight the potential of the isoquinoline scaffold to modulate inflammatory responses by targeting key signaling pathways and the production of inflammatory mediators.

Table 4: Modulation of Inflammatory Mediators by Isoquinoline Derivatives

| Derivative | Cell Line | Stimulus | Inhibited Mediators |

| CYY054c | Macrophages | LPS | TNF-α, IL-1β, IL-6, NO, iNOS, COX-2 |

| HSR1101 | BV2 microglia | LPS | IL-6, TNF-α, NO |

Structure Activity Relationship Sar and Rational Design Principles

Systematic Modification of the Urea (B33335) Linkage and Its Impact on Biological Activity

The urea moiety (-NH-CO-NH-) is a cornerstone of the isoquinolin-5-ylurea structure, primarily due to its capacity to form crucial hydrogen bonds within the binding sites of target proteins. researchgate.netnih.gov Modifications to this linker have profound effects on the compound's biological profile.

Comparison of Urea vs. Thiourea (B124793) Analogues on Target Binding and Potency

The replacement of the urea's oxygen atom with a sulfur atom, creating a thiourea analogue, is a common strategy in medicinal chemistry to probe the binding environment. yok.gov.tr In a series of isoquinoline (B145761) derivatives synthesized to inhibit the tyrosinase enzyme, both urea and thiourea compounds showed activity. researchgate.net However, the thiourea derivative, specifically 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea, emerged as the most potent inhibitor in the series. researchgate.net This suggests that for this particular target, the sulfur atom may offer more favorable interactions or geometric properties within the enzyme's active site compared to the oxygen atom of the urea. researchgate.net The hydrogen-bonding capabilities of the urea and thiourea groups are central to their function as they can interact with amino acid residues in the target protein. nih.govresearchgate.net

Influence of Substituents on Urea Nitrogen Atoms

Substitution on the nitrogen atoms of the urea linker significantly alters a compound's conformational preferences and binding affinity. nih.gov Introducing substituents can impact the molecule's planarity and solubility. For instance, adding a methyl group to a urea nitrogen can disrupt planarity due to steric clashes, which in some cases has been shown to dramatically increase solubility. nih.gov In the context of porphyrin-based urea derivatives, the nature of the substituents on the urea nitrogen directly influenced their antibacterial and antifungal activity. scielo.br The activity profile increased with the lipophilicity of the substituent, following the order of phenyl > isopropyl > ethyl > methyl. scielo.br This highlights that modifications to the urea nitrogen atoms can tune not only the binding interactions but also the physicochemical properties of the entire molecule.

Exploration of Isoquinoline Ring Substitutions and Their Effect on Pharmacological Profiles

The isoquinoline ring is a versatile scaffold found in numerous natural and synthetic bioactive compounds. semanticscholar.orgwikipedia.org Its substitution pattern is a key determinant of pharmacological activity and selectivity.

Research on isoquinoline and quinazoline (B50416) urea analogues as adenosine (B11128) A3 receptor antagonists revealed that adding a phenyl or heteroaryl substituent at the 3-position of the isoquinoline ring enhanced affinity compared to unsubstituted versions. ebi.ac.ukresearchgate.netacs.org In a different context, the discovery of inhibitors for protein kinase C ζ (PKCζ) was achieved by merging fragment hits into 4,6-disubstituted and 5,7-disubstituted isoquinolines. nih.gov This strategy led to the identification of a potent and orally available 5,7-disubstituted isoquinoline compound, demonstrating that the placement of substituents on the isoquinoline core is crucial for achieving high potency. nih.gov These findings underscore that the isoquinoline ring is not merely a passive anchor but an active contributor to the pharmacological profile, with specific substitution patterns being critical for targeting different enzymes and receptors. ebi.ac.uknih.gov

Role of Aromatic and Aliphatic Side Chains in Receptor/Enzyme Recognition

The side chains attached to the urea moiety of this compound derivatives play a dominant role in the stabilization and specificity of binding to a target protein. nih.gov The nature of these side chains, whether aromatic or aliphatic, dictates how the molecule fits into the binding pocket.

In the development of Raf kinase inhibitors, bis-aryl ureas have been identified as a potent class of compounds. researchgate.net Modifications to the amide portion of the molecule, which is directed towards the solvent, have been shown to improve aqueous solubility. researchgate.net For adenosine A3 receptor antagonists, a detailed SAR study of N-phenyl-N'-isoquinolin-1-ylurea derivatives showed that substituents on the phenyl ring were critical. ebi.ac.ukacs.org Specifically, electron-donating groups like methyl or methoxy (B1213986) at the 2-position of the phenyl ring increased affinity, while substitutions at the 3- or 4-positions were detrimental. ebi.ac.ukacs.org This demonstrates a precise requirement for the size, electronic nature, and position of the side chain for optimal receptor engagement. Similarly, in a series of ROCK inhibitors, derivatives with hydroxy, methoxy, and amino groups at the meta position of a benzyl (B1604629) side chain yielded the most potent compounds, while para-position substitutions led to a significant loss of activity. nih.gov

Development of Pharmacophore Models for Key Biological Targets

A pharmacophore model is an abstract representation of the key molecular features necessary for a molecule to bind to a specific biological target. These models are essential tools for rational drug design and virtual screening. mdpi.com For kinase inhibitors, pharmacophore models often include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. wjgnet.commedsci.org

For inhibitors of Rho-associated kinase (ROCK), a key target for some isoquinoline derivatives, selectivity has been attributed to interactions with specific residues in the ATP binding pocket. acs.orgresearchgate.net A pharmacophore model for ROCK inhibitors would likely include a hydrogen bond acceptor to interact with the hinge region of the kinase, and hydrophobic or aromatic features to occupy adjacent pockets. Ligand-based pharmacophore models have been successfully developed for other complex targets by aligning known active compounds to identify common structural features. frontiersin.org For instance, a model for CYP11B2 inhibitors was built using three ring centroids and an aromatic nitrogen as key points. frontiersin.org Such models, often refined with steric inclusion and exclusion zones, guide the design of new this compound derivatives with improved affinity and selectivity. mdpi.comfrontiersin.org

Strategies for Optimizing Selectivity and Potency through Structural Refinement

Optimizing the selectivity and potency of this compound derivatives is a multifactorial process that involves iterative structural modifications based on SAR data. gardp.org A primary strategy is to exploit differences in the amino acid residues of the target's binding site compared to off-target proteins. acs.org

One successful approach is "scaffold morphing," where the core structure is systematically altered to improve properties. This was used to evolve pyrazolopyridine inhibitors into potent and selective isoquinoline-based CHK1 inhibitors. nih.gov Another key strategy involves targeting specific conformations of the target protein. For example, designing inhibitors that bind to an inactive kinase conformation can impart significant selectivity. acs.org

Fine-tuning can be achieved through:

Isoquinoline Substitution : As seen with PKCζ inhibitors, moving substituents between positions (e.g., 4,6- vs 5,7-disubstitution) can rapidly generate novel and potent chemical series. nih.gov

Side Chain Modification : Systematically altering the side chains can enhance potency and target specific interactions. For ROCK inhibitors, adding small groups like methyl or methylenehydroxy to a benzylic position was well-tolerated and maintained potency. nih.gov

Linker Modification : Switching from a urea to a thiourea can alter binding affinity, as observed with tyrosinase inhibitors. researchgate.net

By combining these strategies, researchers can rationally refine the structure of this compound to develop compounds with superior pharmacological profiles.

Computational Chemistry and Cheminformatics Applications in Isoquinolin 5 Ylurea Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein. jscimedcentral.comsubstack.com This method is crucial in structure-based drug design for identifying potential drug candidates and elucidating their binding mechanisms. qiagenbioinformatics.comeurofinsdiscovery.comnih.gov For isoquinolin-5-ylurea and its analogs, which are investigated as inhibitors for various kinases and other targets, docking studies offer a virtual window into their mode of action. arvojournals.orgnih.govmdpi.comnih.govresearchgate.net

Elucidation of Putative Binding Modes and Key Intermolecular Contacts

Molecular docking simulations can reveal the putative binding modes of this compound within the active site of a protein. The isoquinoline (B145761) moiety is a recognized scaffold for inhibitors of targets like Rho-associated coiled-coil containing protein kinase (ROCK) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. arvojournals.orgnih.govmdpi.comnih.govnih.gov

For instance, derivatives of this compound, such as 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea (A-425619), have been identified as potent TRPV1 antagonists. rndsystems.comresearchgate.net Docking studies of such compounds into the capsaicin (B1668287) binding site of TRPV1 can elucidate key intermolecular interactions. nih.gov These interactions often involve hydrogen bonds between the urea (B33335) moiety and polar residues, as well as hydrophobic interactions involving the isoquinoline and substituted phenyl rings with nonpolar residues in the binding pocket. nih.gov Specifically, residues such as Y511, S512, and R557 in the TRPV1 channel are known to be critical for forming hydrogen bonds with ligands. nih.gov The isoquinoline head group's geometry is crucial for establishing these favorable interactions in the antagonist-bound state of the receptor. nih.gov

Similarly, the isoquinoline scaffold is a known hinge-binding moiety in many kinase inhibitors. mdpi.comnih.gov Docking of this compound into the ATP-binding site of kinases like Aurora kinase or ROCK would likely show the isoquinoline nitrogen acting as a hydrogen bond acceptor with the hinge region backbone, a common binding motif for this class of inhibitors. researchgate.netd-nb.infoacs.org

Table 1: Potential Intermolecular Interactions of this compound Derivatives from Docking Studies

| Target Protein | Ligand Derivative | Putative Interacting Residues | Type of Interaction |

| TRPV1 | 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea | Y511, S512, R557 | Hydrogen Bonding |

| ROCK Kinases | Isoquinoline-based inhibitors | Hinge region amino acids | Hydrogen Bonding |

| Aurora Kinases | Isoquinoline-based inhibitors | Hinge region amino acids | Hydrogen Bonding |

This table is illustrative and based on findings for isoquinoline derivatives. Specific interactions for the parent compound, this compound, would require dedicated docking studies.

Scoring Functions for Binding Affinity Ranking and Virtual Screening

A critical component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity between the ligand and the protein. jscimedcentral.comqiagenbioinformatics.com These functions calculate a score that ranks different binding poses and can be used to compare different ligands. schrodinger.comjetir.org Lower docking scores generally indicate a more favorable binding interaction. schrodinger.com

In virtual screening, large libraries of compounds are docked against a target protein, and the scoring function is used to rank the entire library, prioritizing a smaller subset of promising candidates for experimental testing. qiagenbioinformatics.comeurofinsdiscovery.com Various scoring functions exist, falling into categories such as force-field-based, empirical, and knowledge-based. nih.gov The choice of scoring function can significantly impact the outcome of a virtual screening campaign. nih.gov For instance, in a study of ROCK inhibitors, the extra precision (XP) mode of the Glide docking program was used to achieve high accuracy. arvojournals.org

Deep learning approaches are also being developed to create more accurate, target-specific scoring functions (TSSFs) that can outperform universal scoring functions in virtual screening. nih.gov The application of such methods to screen for novel this compound-based inhibitors could accelerate the discovery of new lead compounds. nih.gov The enrichment factor (EF), which measures how well a scoring function can distinguish known active compounds from inactive ones, is a key metric for evaluating the performance of these methods. nih.gov

Table 2: Common Scoring Functions and Their Application in Virtual Screening

| Scoring Function Type | Example Software/Method | Key Principle | Application |

| Force-Field-Based | AutoDock, Glide | Calculates binding energy based on classical mechanics force fields (e.g., van der Waals, electrostatic interactions). jetir.org | Pose prediction and binding affinity estimation. |

| Empirical | ChemScore | Uses regression analysis to fit coefficients to various energy terms to reproduce experimental binding affinities. | Ranking of ligands in virtual screening. |

| Knowledge-Based | PMF (Potential of Mean Force) | Derives scoring terms from statistical analysis of atom-pair potentials in known protein-ligand complexes. nih.gov | Rapid scoring for large-scale virtual screening. |

| Machine Learning-Based | DeepScore | Uses deep neural networks to learn and predict binding affinities from complex structural data. nih.gov | Development of highly accurate target-specific scoring functions. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. cresset-group.combiorxiv.org This technique is crucial for understanding the stability of a protein-ligand complex and observing conformational changes that may occur upon binding. nih.govnih.gov

Protein-Ligand Complex Stability and Conformational Changes over Time

MD simulations can assess the stability of the binding pose of this compound predicted by docking. nih.gov By simulating the complex over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. nih.govchemrxiv.org Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation. biorxiv.orgnih.gov A stable RMSD profile over time suggests a stable binding complex. nih.gov

Water Molecule Dynamics and Solvent Effects in Binding Sites

Water molecules play a critical role in protein-ligand binding, often mediating interactions or being displaced from the binding site upon ligand association. nih.govnih.gov MD simulations explicitly model the solvent, allowing for the study of water dynamics within the binding pocket. nih.govrsc.orgrsc.org The simulations can identify key water molecules that form stable hydrogen bonds, bridging the ligand and the protein. nih.gov Conversely, the displacement of energetically unfavorable water molecules from a hydrophobic pocket can be a major driving force for ligand binding. nih.govplos.org Understanding these solvent effects is crucial for accurately predicting binding affinity and for designing ligands with improved properties. nih.govrsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, often based on density functional theory (DFT), provide a detailed description of the electronic structure of a molecule. researchgate.netnih.govaspbs.com These methods are used to calculate a variety of molecular properties and reactivity descriptors that are valuable in drug design. uio.nousc.edunih.govrsc.org

For this compound and its derivatives, quantum chemical calculations can elucidate properties that govern their biological activity. A study on novel isoquinoline urea/thiourea (B124793) derivatives as tyrosinase inhibitors calculated the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important descriptor of molecular reactivity and stability. researchgate.net

Other key electronic properties and reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, identifying regions that are rich or poor in electrons. The MEP is useful for predicting sites of non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding. nih.gov

Fukui Functions: These are local reactivity descriptors that indicate which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack, providing a more detailed picture of its reactive sites.

Table 3: Key Quantum Chemical Descriptors and Their Significance in Drug Research

| Descriptor | Definition | Significance in this compound Research |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of the molecule to donate electrons. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of the molecule to accept electrons. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net |

| Molecular Electrostatic Potential (MEP) | The 3D distribution of electrostatic potential around a molecule. | Helps in understanding and predicting hydrogen bonding and other non-covalent interactions with the target protein. nih.gov |

| Global Electrophilicity Index (ω) | A measure of the overall electrophilic nature of a molecule. nih.gov | Predicts the propensity of the molecule to accept electrons in a reaction. |

By integrating these diverse computational approaches, researchers can build a comprehensive, multi-scale model of the structure-activity relationships of this compound and its derivatives, significantly accelerating the path toward the development of novel and effective therapeutic agents.

HOMO-LUMO Energy Gap Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital Theory (FMOT) is a cornerstone of computational chemistry, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com

In the context of this compound, the HOMO and LUMO energy levels and their distribution provide valuable information about the molecule's electrophilic and nucleophilic sites. ajchem-a.com The HOMO is associated with the ability to donate an electron (nucleophilicity), while the LUMO is associated with the ability to accept an electron (electrophilicity). wuxiapptec.com Analysis of the HOMO-LUMO gap can help predict the molecule's behavior in chemical reactions and its potential to interact with biological targets. wuxiapptec.com For instance, a lower HOMO-LUMO gap might indicate a higher propensity for the compound to participate in charge-transfer interactions, which are often crucial for ligand-receptor binding. researchgate.net

Calculations based on Density Functional Theory (DFT) are commonly employed to determine the HOMO-LUMO energies and the resulting energy gap. researchgate.netresearchgate.net These calculations can be performed at various levels of theory and with different basis sets to achieve accurate predictions. researchgate.net The insights gained from HOMO-LUMO analysis guide the modification of the this compound scaffold to tune its electronic properties and, consequently, its biological activity.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

Electrostatic Potential Surface (ESP) mapping is a powerful visualization tool in computational chemistry that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded representation of charge. researchgate.net Typically, regions of negative potential, which are prone to electrophilic attack, are colored red, while regions of positive potential, susceptible to nucleophilic attack, are colored blue. uni-muenchen.deresearchgate.net